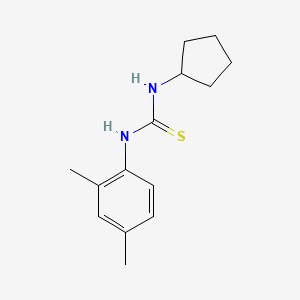![molecular formula C14H13NO3S B5692771 methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiophene family, which is known for its diverse biological and chemical properties. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides that may have harmful effects on the environment.
In materials science, this compound has been studied for its potential use as a building block for organic electronic materials. This compound has been shown to have good solubility and stability, making it a promising candidate for use in organic photovoltaic devices.
Wirkmechanismus
The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell survival, leading to apoptosis. Inflammation is inhibited by the compound by blocking the production of inflammatory cytokines. As a pesticide, this compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on its application. In cancer cells, this compound induces apoptosis by inhibiting the activity of certain enzymes involved in cell survival. Inflammation is inhibited by blocking the production of inflammatory cytokines. As a pesticide, the compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate in lab experiments is its high purity and yield, which can be achieved through the optimized synthesis method. This compound is also relatively stable and has good solubility, making it easy to handle in lab experiments. However, one limitation of using this compound is its potential toxicity, particularly in the case of its use as a pesticide. Care should be taken to handle this compound safely in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate. In medicine, further studies are needed to explore the potential of this compound as an anticancer agent and anti-inflammatory agent. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a pesticide. In materials science, further studies are needed to optimize the use of this compound as a building block for organic electronic materials. Overall, the potential applications of this compound make it a promising candidate for further scientific research.
Synthesemethoden
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with methyl thioglycolate to form methyl 3-[(2-methylbenzoyl)thio]-2-methylbenzoate. The final step involves the reaction of this intermediate with ammonium carbonate to form the desired product, this compound. This synthesis method has been optimized to yield high purity and yield of the final product.
Eigenschaften
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYTFWRXRSNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)



![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)

